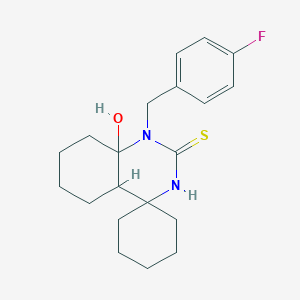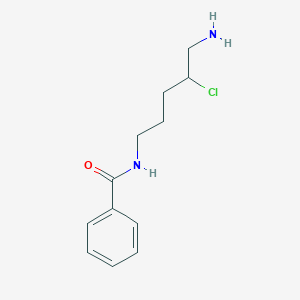![molecular formula C17H18N2O2S B12615647 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-75-5](/img/structure/B12615647.png)
1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-丙酰基-3-(吡啶-4-基)噻吩-2-基]哌啶-4-酮是一种复杂的有机化合物,属于杂环化合物类别。它具有一个与哌啶酮部分融合的噻吩环,以及一个连接到噻吩环的吡啶环。
准备方法
合成路线和反应条件: 1-[5-丙酰基-3-(吡啶-4-基)噻吩-2-基]哌啶-4-酮的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
噻吩环的形成: 噻吩环可以通过合适的二羰基化合物与元素硫反应来合成。
吡啶环的连接: 吡啶环通过交叉偶联反应引入,例如使用吡啶硼酸衍生物的 Suzuki-Miyaura 偶联反应。
哌啶酮部分的形成: 哌啶酮环通过涉及适当的胺和羰基化合物的环化反应形成。
最终组装: 最终化合物通过丙酰基连接噻吩和哌啶酮部分而组装。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器,对最佳反应条件进行高通量筛选,以及使用催化剂来提高产率并减少反应时间。
化学反应分析
反应类型: 1-[5-丙酰基-3-(吡啶-4-基)噻吩-2-基]哌啶-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,导致形成亚砜或砜。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,导致形成醇或胺。
取代: 该化合物可以进行亲核取代反应,其中亲核试剂取代分子上的离去基团。
常见试剂和条件:
氧化: 高锰酸钾、三氧化铬和过氧化氢在酸性或碱性条件下。
还原: 氢化铝锂、硼氢化钠和催化氢化。
取代: 亲核试剂如卤化物、胺和硫醇在各种条件下(例如,碱性或酸性介质)。
主要产物:
氧化: 亚砜、砜。
还原: 醇、胺。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
1-[5-丙酰基-3-(吡啶-4-基)噻吩-2-基]哌啶-4-酮在科学研究中有几个应用:
药物化学: 该化合物因其在药物设计中作为药效团的潜力而被研究,特别是针对其与酶和受体等生物靶标的相互作用。
材料科学: 它因其电子性能而被探索,使其成为有机半导体和光伏器件的候选材料。
生物学研究: 该化合物用于研究了解其对细胞过程的影响及其作为治疗剂的潜力。
作用机制
1-[5-丙酰基-3-(吡啶-4-基)噻吩-2-基]哌啶-4-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节其活性并导致各种生物学效应。所涉及的具体途径取决于特定的应用和感兴趣的靶标。
类似化合物:
1-[5-乙酰基-3-(吡啶-4-基)噻吩-2-基]哌啶-4-酮: 类似结构,但具有乙酰基而不是丙酰基。
1-[5-丁酰基-3-(吡啶-4-基)噻吩-2-基]哌啶-4-酮: 类似结构,但具有丁酰基而不是丙酰基。
独特性: 1-[5-丙酰基-3-(吡啶-4-基)噻吩-2-基]哌啶-4-酮因其官能团的独特组合而独一无二,这些官能团赋予了其独特的化学和生物学特性。
相似化合物的比较
1-[5-Acetyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with an acetyl group instead of a propanoyl group.
1-[5-Butanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness: 1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
886462-75-5 |
|---|---|
分子式 |
C17H18N2O2S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
1-(5-propanoyl-3-pyridin-4-ylthiophen-2-yl)piperidin-4-one |
InChI |
InChI=1S/C17H18N2O2S/c1-2-15(21)16-11-14(12-3-7-18-8-4-12)17(22-16)19-9-5-13(20)6-10-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI 键 |
HAPBAZIIDNLJAL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(S1)N2CCC(=O)CC2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


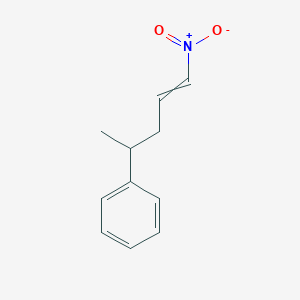
![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)
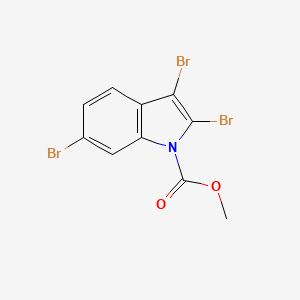
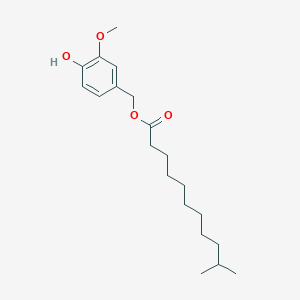
![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)

![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
